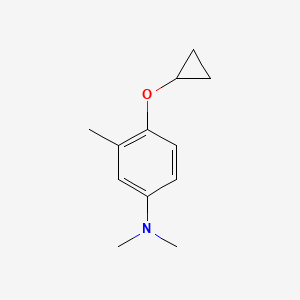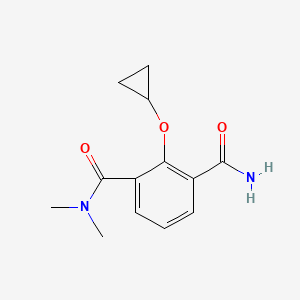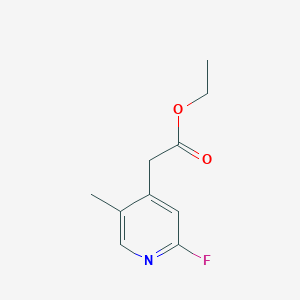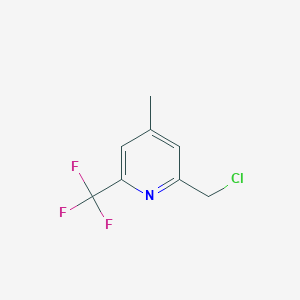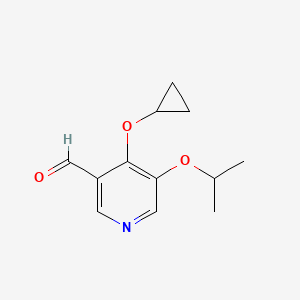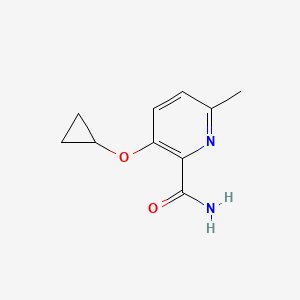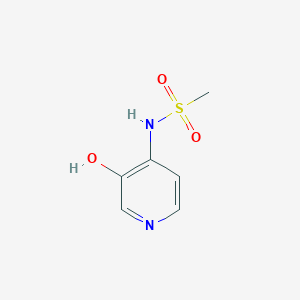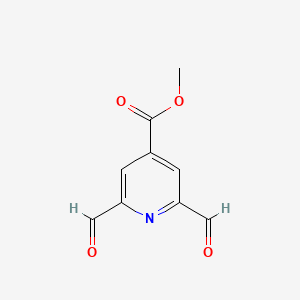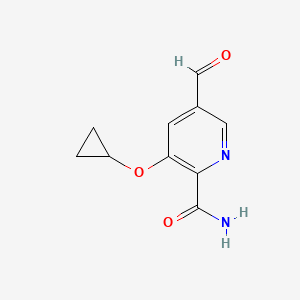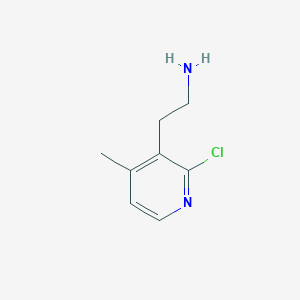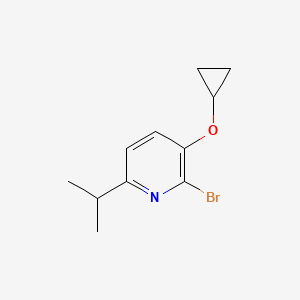
2-Bromo-3-cyclopropoxy-6-isopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-cyclopropoxy-6-(propan-2-yl)pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the second position, a cyclopropoxy group at the third position, and an isopropyl group at the sixth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-cyclopropoxy-6-(propan-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 3-cyclopropoxy-6-(propan-2-yl)pyridine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Another approach involves the cyclopropanation of 2-bromo-3-hydroxy-6-(propan-2-yl)pyridine using a cyclopropanating agent like diazomethane. This reaction is usually performed under acidic conditions to facilitate the formation of the cyclopropoxy group.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-3-cyclopropoxy-6-(propan-2-yl)pyridine may involve large-scale bromination and cyclopropanation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-Bromo-3-cyclopropoxy-6-(propan-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include pyridine N-oxides.
Reduction Reactions: Products include hydrogenated pyridine derivatives.
科学的研究の応用
2-Bromo-3-cyclopropoxy-6-(propan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 2-bromo-3-cyclopropoxy-6-(propan-2-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are subject to ongoing research.
類似化合物との比較
Similar Compounds
- 2-Bromo-3-methoxy-6-(propan-2-yl)pyridine
- 2-Bromo-3-ethoxy-6-(propan-2-yl)pyridine
- 2-Bromo-3-cyclopropoxy-5-(propan-2-yl)pyridine
Uniqueness
2-Bromo-3-cyclopropoxy-6-(propan-2-yl)pyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties
特性
分子式 |
C11H14BrNO |
|---|---|
分子量 |
256.14 g/mol |
IUPAC名 |
2-bromo-3-cyclopropyloxy-6-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14BrNO/c1-7(2)9-5-6-10(11(12)13-9)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChIキー |
LIYQROKVNYPFSD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(=C(C=C1)OC2CC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


